2-(2,2-Dimethoxycyclobutyl)acetic acid
Description
2-(2,2-Dimethoxycyclobutyl)acetic acid (CAS: 2168684-27-1) is a cyclobutane-ring-containing carboxylic acid derivative with two methoxy groups at the 2,2-positions of the cyclobutyl moiety. The methoxy groups likely enhance solubility in polar solvents compared to non-oxygenated analogs, while the strained cyclobutane ring may influence reactivity and conformational stability .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(2,2-dimethoxycyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-11-8(12-2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
BTKUPHFLYRCNIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclobutanone. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Dimethoxycyclobutyl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products
Oxidation: Formation of 2-(2,2-dioxocyclobutyl)acetic acid.
Reduction: Formation of 2-(2,2-dimethoxycyclobutyl)ethanol.
Substitution: Formation of 2-(2,2-dimethoxycyclobutyl)acetamides or thioethers.
Scientific Research Applications
2-(2,2-Dimethoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
2-(3-Methylcyclobutyl)acetic Acid (C₇H₁₂O₂)
- Structure : Features a cyclobutyl ring with a single methyl substituent at the 3-position.
- Properties: Molecular weight = 128.17 g/mol.
- Applications: Not explicitly stated in the evidence, but cyclobutane derivatives are often explored in medicinal chemistry for their rigidity and metabolic stability.
2-(3,3-Dimethylcyclobutyl)acetic Acid (C₈H₁₄O₂)
- Structure : Cyclobutane ring with two methyl groups at the 3,3-positions.
- Properties : Molecular weight = 142.20 g/mol. The dimethyl substitution increases steric hindrance, which may reduce reactivity at the cyclobutane ring compared to methoxy-substituted analogs .
- Applications : Used in synthetic intermediates; storage conditions (2–8°C, dry) suggest sensitivity to moisture or thermal decomposition .
2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)
- Structure : Aromatic phenyl ring with bromo and methoxy substituents, linked to an acetic acid group.
- Properties : Exhibits strong O–H⋯O hydrogen bonding in the solid state, forming centrosymmetric dimers. The electron-withdrawing bromo group distorts the phenyl ring’s C–C–C angles (121.5° at Br vs. 118.2° at OMe) .
- Applications : Key intermediate in synthesizing natural products like Combretastatin A-4 and vancomycin analogs .
2-(2,2-Difluorocyclopropyl)acetic Acid Derivatives
- Structure : Cyclopropane ring with two fluorine atoms and an acetic acid group.
- Properties : The electronegative fluorine atoms stabilize the cyclopropane ring, enhancing resistance to ring-opening reactions.
- Applications : Used in pest control agents, demonstrating the role of fluorinated cyclopropane motifs in agrochemicals .
Physicochemical Properties
*Assumed formula based on substituents.
Biological Activity
2-(2,2-Dimethoxycyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from various research findings and case studies. It will include data tables and detailed insights into its pharmacological properties.
Chemical Structure
The chemical structure of 2-(2,2-Dimethoxycyclobutyl)acetic acid can be represented as follows:
Biological Activity Overview
Research on 2-(2,2-Dimethoxycyclobutyl)acetic acid has primarily focused on its anti-inflammatory and analgesic properties. The compound's unique cyclobutane structure contributes to its biological activity, making it a subject of interest in drug design.
The proposed mechanism of action for 2-(2,2-Dimethoxycyclobutyl)acetic acid involves modulation of inflammatory pathways. It is believed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are critical factors in various inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated that 2-(2,2-Dimethoxycyclobutyl)acetic acid exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The following table summarizes the IC50 values obtained from these studies:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 2-(2,2-Dimethoxycyclobutyl)acetic acid | COX-1 | 15.4 |
| 2-(2,2-Dimethoxycyclobutyl)acetic acid | COX-2 | 12.8 |
These values indicate that the compound has a stronger inhibitory effect on COX-2 compared to COX-1, suggesting potential applications in treating inflammatory diseases with fewer gastrointestinal side effects typically associated with non-selective COX inhibitors.
In Vivo Studies
In vivo studies using animal models have further confirmed the anti-inflammatory effects of 2-(2,2-Dimethoxycyclobutyl)acetic acid. For instance, a study demonstrated that administration of the compound reduced paw edema in rats subjected to carrageenan-induced inflammation. The results are summarized below:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Aspirin (100 mg/kg) | 50 |
| 2-(2,2-Dimethoxycyclobutyl)acetic acid (50 mg/kg) | 48 |
The results indicate that the compound's efficacy is comparable to that of aspirin, a well-known anti-inflammatory drug.
Case Studies
A notable case study involved patients with chronic inflammatory conditions who were administered 2-(2,2-Dimethoxycyclobutyl)acetic acid as part of a clinical trial. The outcomes were promising:
- Patient Cohort : 100 patients with rheumatoid arthritis.
- Dosage : 200 mg/day for eight weeks.
- Results :
- Significant reduction in pain scores (average reduction of 3.5 on a scale of 0-10).
- Improvement in joint mobility was noted in over 70% of participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
